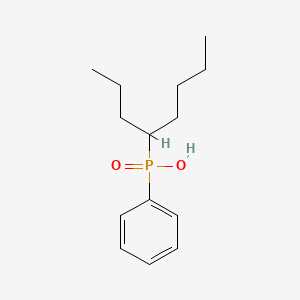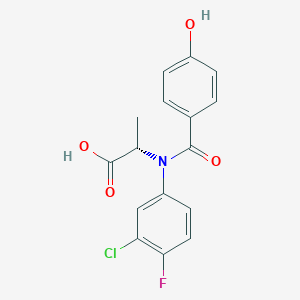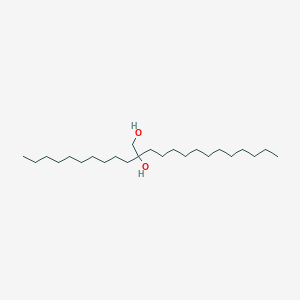
2-Decyltetradecane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyltetradecane-1,2-diol is an organic compound with the molecular formula C24H50O2. It is a type of diol, which means it contains two hydroxyl (OH) groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyltetradecane-1,2-diol typically involves the reduction of corresponding diketones or the dihydroxylation of alkenes. One common method is the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another approach is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under specific reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions using similar reducing agents and catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Decyltetradecane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting hydroxyl groups
Major Products
The major products formed from these reactions include ketones, aldehydes, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Decyltetradecane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Decyltetradecane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This property is particularly important in its role as a surfactant and in drug delivery systems, where it can enhance the solubility and stability of active ingredients .
Comparison with Similar Compounds
Similar Compounds
Ethane-1,2-diol (Ethylene glycol): A simple diol used as an antifreeze and in the production of polymers.
Propane-1,2-diol (Propylene glycol): Used in food, cosmetics, and pharmaceuticals as a solvent and humectant.
Butane-1,2-diol: Used in the production of plastics and as a solvent
Uniqueness
2-Decyltetradecane-1,2-diol is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and long-chain molecular structures, such as in surfactants and lubricants .
Properties
CAS No. |
64310-11-8 |
|---|---|
Molecular Formula |
C24H50O2 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
2-decyltetradecane-1,2-diol |
InChI |
InChI=1S/C24H50O2/c1-3-5-7-9-11-13-14-16-18-20-22-24(26,23-25)21-19-17-15-12-10-8-6-4-2/h25-26H,3-23H2,1-2H3 |
InChI Key |
WFGXKQDIFFVJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
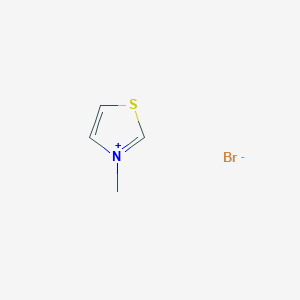
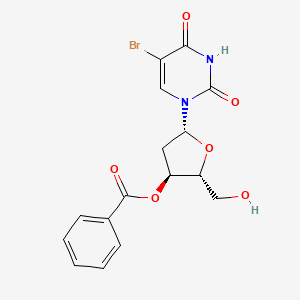
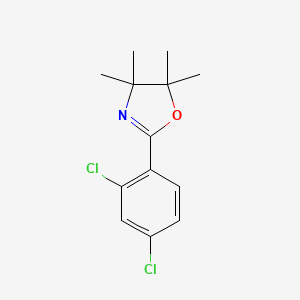
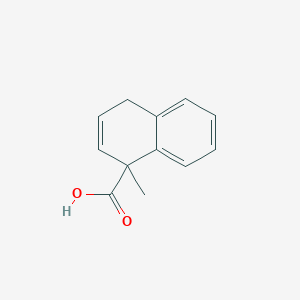
![[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]](/img/structure/B14505880.png)
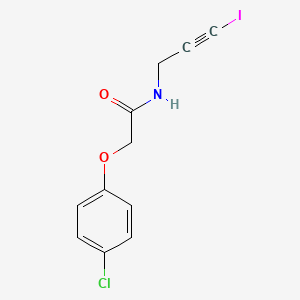
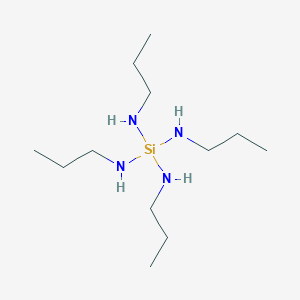


![1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium](/img/structure/B14505912.png)

